

Application Notes: Triethanolamine Borate as a High-Performance Lubricant Additive

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Compound of Interest

Compound Name: Triethanolamine borate

Cat. No.: B108872

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Introduction

Triethanolamine borate (TEAB) is a versatile and environmentally friendly compound that significantly enhances the performance of industrial lubricants.[1] Formed through the reaction of triethanolamine and boric acid, this additive is widely recognized for its excellent anti-wear, anti-friction, and corrosion-inhibiting properties.[1][2] Its application is particularly beneficial in water-based cutting fluids and other metalworking lubricants where it contributes to improved tool life, superior surface finish, and extended fluid longevity.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and formulation chemists working on the development of advanced lubricants.

Key Performance Characteristics:

- **Anti-Wear and Anti-Friction:** **Triethanolamine borate** forms a protective tribochemical film on metal surfaces under friction and load.[4] This film, rich in boron and nitrogen compounds, reduces direct metal-to-metal contact, thereby minimizing wear and lowering the coefficient of friction.[1][5]
- **Corrosion Inhibition:** TEAB is an effective corrosion inhibitor for ferrous metals, a critical property in water-based lubricant formulations.[3]
- **Extreme Pressure (EP) Properties:** The presence of boron and nitrogen in its structure imparts extreme pressure lubricating properties, making it suitable for demanding applications.[1]

- **Thermal Stability:** **Triethanolamine borate** exhibits good thermal stability, maintaining its performance efficacy at elevated temperatures encountered during machining and other industrial processes.
- **Water Solubility and Environmental Profile:** As a water-soluble and eco-friendly additive, TEAB is a preferred choice for formulating greener lubricants.[5]

Data Presentation

The following tables summarize the performance of **triethanolamine borate** and other borate esters as lubricant additives, based on data from various studies.

Table 1: Comparison of Cutting Fluid Performance (10% Additive Content)

Lubricant Additive	Average Friction Coefficient
Triethanolamine Borate	~0.18
Glycerol	~0.22
Market Cutting Fluid (MCF)	~0.28
Polyethylene Glycol 400 (PEG400)	~0.31

Data extracted from a graphical representation in a study by an anonymous author.[2]

Table 2: Wear Scar Diameter of a Borate Ester (DEBE) in Different Base Oils

Additive Concentration (wt%)	Wear Scar Diameter in Liquid Paraffin (mm)	Wear Scar Diameter in Poly-alpha-olefin (PAO) (mm)
0.0	0.52	0.55
0.2	0.48	0.52
0.4	0.45	0.48
0.6	0.41	0.44
0.8	0.38	0.41
1.0	0.37	0.40

Data is approximated from a graphical representation in a study by Yang, G., et al.[\[4\]](#)[\[6\]](#)

Table 3: Four-Ball Wear Test Results for a Boron Ester Additive Package

Additive Package	Wear Scar Diameter (mm)	Weld Load (kgf)
Base Oil	0.78 ± 0.02	150
Package with 2.5% Boron Ester	0.35 ± 0.04	400

This table presents data for a different borate ester but illustrates the significant performance improvement achievable.[\[7\]](#)

Experimental Protocols

1. Synthesis of Triethanolamine Borate

This protocol describes a common method for synthesizing **triethanolamine borate**.

Materials:

- Triethanolamine (TEA)

- Boric Acid (H_3BO_3)
- Toluene (or another suitable water-carrying agent)
- Three-neck round-bottom flask
- Dean-Stark trap
- Condenser
- Heating mantle with magnetic stirrer
- Thermometer

Procedure:

- Assemble the reaction apparatus consisting of a three-neck flask equipped with a magnetic stirrer, a thermometer, a Dean-Stark trap, and a condenser.
- Charge the flask with equimolar amounts of triethanolamine and boric acid.
- Add toluene to the flask to act as a solvent and azeotropic agent for water removal.
- Heat the mixture to reflux (approximately $110\text{-}125^\circ\text{C}$) with continuous stirring.[7]
- Water produced during the esterification reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the toluene under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent like acetonitrile to obtain a white crystalline solid.

2. Lubricant Formulation

This protocol outlines the preparation of a water-based lubricant for performance testing.

Materials:

- Deionized water (base fluid)
- **Triethanolamine borate** (additive)
- Other lubricant components (e.g., corrosion inhibitors, biocides, emulsifiers) as required
- Beaker
- Magnetic stirrer

Procedure:

- To a beaker, add the desired amount of deionized water.
- With continuous stirring, slowly add the pre-weighed **triethanolamine borate** to the water until it is fully dissolved. Concentrations typically range from 1% to 15% by weight, depending on the application.
- If other components are required for the formulation, add them sequentially, ensuring each component is fully dissolved or dispersed before adding the next.
- Continue stirring for a predetermined period (e.g., 30 minutes) to ensure a homogenous mixture.

3. Four-Ball Wear Test (based on ASTM D4172)

This protocol describes the evaluation of the anti-wear properties of the formulated lubricant.

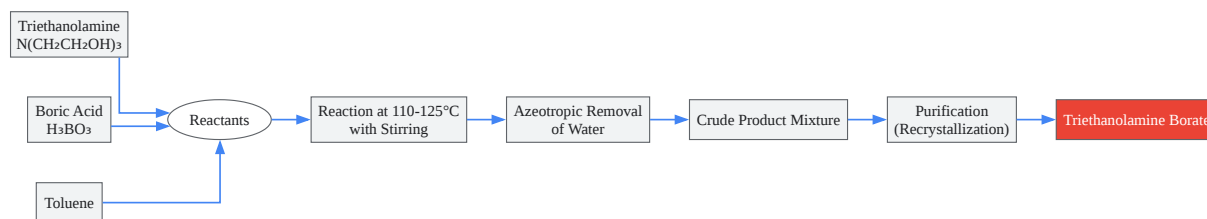
Apparatus:

- Four-ball wear tester
- Steel balls (typically 12.7 mm diameter, AISI 52100 steel)
- Microscope for measuring wear scar diameter

Procedure:

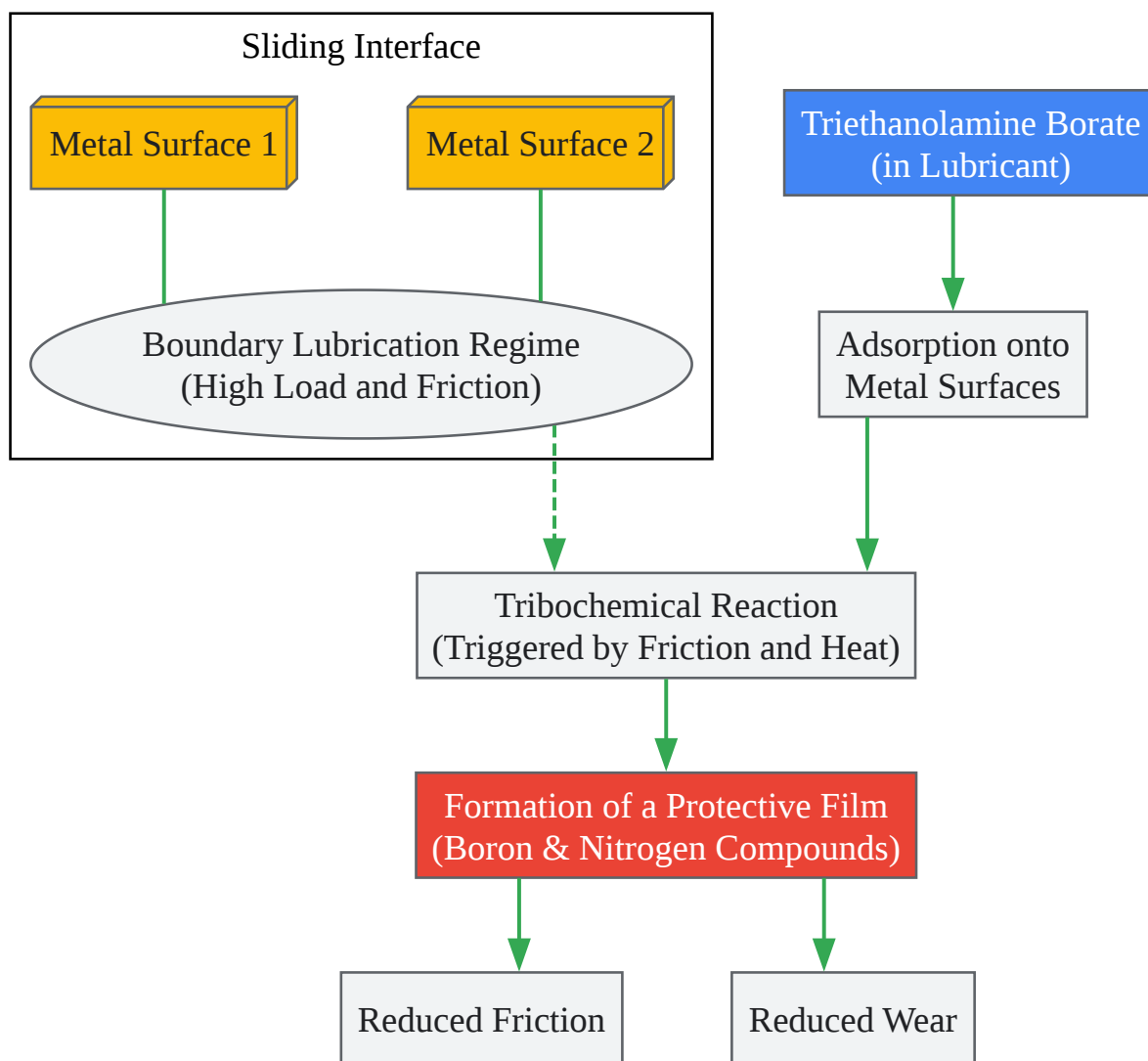
- Thoroughly clean the steel balls and the test cup with a suitable solvent (e.g., hexane or acetone) and dry them completely.
- Place three steel balls in the test cup and clamp them securely.
- Pour the formulated lubricant into the cup, ensuring the balls are fully submerged.
- Place the fourth ball in the chuck of the machine.
- Assemble the test apparatus and apply the desired load (e.g., 392 N).[7]
- Set the rotational speed (e.g., 1200 rpm) and the test duration (e.g., 60 minutes).[7]
- Set the test temperature (e.g., 75°C).[7]
- Start the test and record the friction coefficient data if the equipment allows.
- After the test is complete, disassemble the apparatus and carefully remove the three lower balls.
- Clean the lower balls and measure the diameter of the wear scars on each ball using a microscope.
- Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.

Visualizations



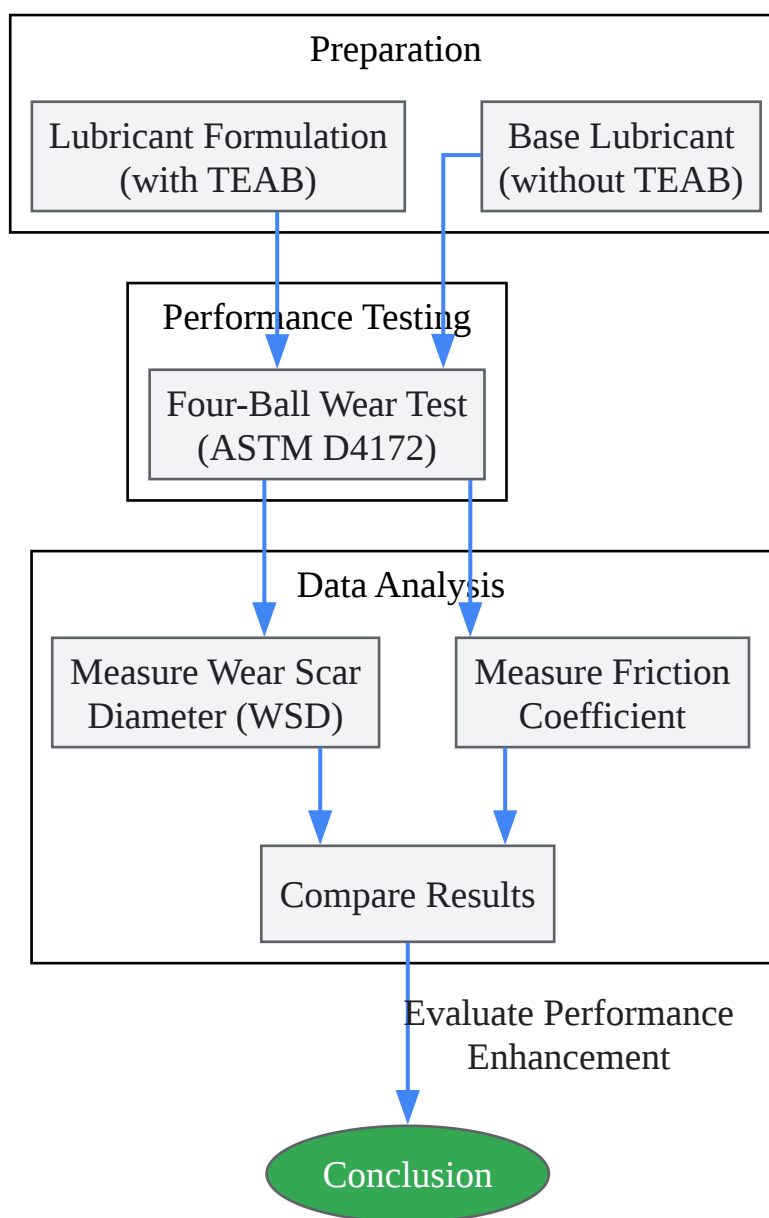
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Caption: Synthesis of **Triethanolamine Borate**.



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Caption: Mechanism of Action of **Triethanolamine Borate**.



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Caption: Experimental Workflow for Performance Evaluation.

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